Ala-Trp-Trp
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Trp-Trp typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process begins with the attachment of the C-terminal amino acid (tryptophan) to the resin, followed by the addition of the subsequent amino acids (tryptophan and alanine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ala-Trp-Trp can undergo various chemical reactions, including:
Reduction: Reduction reactions may target the peptide bonds or specific functional groups within the tripeptide.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly the indole ring of tryptophan.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the oxidation of this compound include N-formylkynurenine and kynurenine, which are derived from the tryptophan residues .
Scientific Research Applications
Ala-Trp-Trp has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in peptide transport and metabolism in plants.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate biological pathways and interactions.
Mechanism of Action
The mechanism of action of Ala-Trp-Trp involves its interaction with specific molecular targets and pathways. For example, in plants, it is transported by peptide transporters such as AtPTR1 and AtPTR5, which facilitate its uptake and utilization . The tryptophan residues in this compound can also participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ala-Trp-Trp include other tripeptides and dipeptides containing tryptophan, such as Trp-Ala and Trp-Trp. These compounds share structural similarities but may differ in their biological activities and transport mechanisms .
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its role in peptide transport make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
59005-79-7 |
---|---|
Molecular Formula |
C25H27N5O4 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H27N5O4/c1-14(26)23(31)29-21(10-15-12-27-19-8-4-2-6-17(15)19)24(32)30-22(25(33)34)11-16-13-28-20-9-5-3-7-18(16)20/h2-9,12-14,21-22,27-28H,10-11,26H2,1H3,(H,29,31)(H,30,32)(H,33,34)/t14-,21-,22-/m0/s1 |
InChI Key |
CKIBTNMWVMKAHB-RWGOJESNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |
Origin of Product |
United States |
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